molecular formula C23H19FN4O3 B2793456 benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 1105201-75-9

benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No.: B2793456
CAS No.: 1105201-75-9
M. Wt: 418.428
InChI Key: GBMJXVUZAQGWSG-UHFFFAOYSA-N
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Description

Benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
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Biological Activity

Benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyridazine Scaffold : The core structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The cyclopropyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
  • Acetate Formation : The final step involves the acetylation of the benzyl group to yield the target compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds within this class have shown significant inhibition of fibroblast growth factor receptors (FGFRs), which are crucial in tumor proliferation and survival. In one study, a derivative exhibited an IC50 value of 114.5 nmol/L against FGFR1, demonstrating promising anticancer activity in vitro and in vivo models (TGI = 91.6% at a dose of 50 mg/kg) .

Antimicrobial Activity

The compound's structural analogs have also been evaluated for antimicrobial activity. A series of pyrazolo derivatives demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanisms often involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Structural FeatureImpact on Activity
Cyclopropyl Group Enhances lipophilicity and membrane penetration
Fluorophenyl Substituent Modulates receptor binding affinity
Acetate Moiety Influences solubility and bioavailability

Case Studies

Several case studies illustrate the compound's biological activity:

  • In Vitro Studies : Compounds derived from this scaffold were tested against various cancer cell lines including HeLa and HCT116, showing significant antiproliferative effects .
  • In Vivo Efficacy : In animal models, derivatives demonstrated substantial tumor growth inhibition, supporting their potential as therapeutic agents .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could act as covalent inhibitors targeting specific kinases involved in cancer progression .

Properties

IUPAC Name

benzyl 2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c24-17-8-10-18(11-9-17)28-22-19(12-25-28)21(16-6-7-16)26-27(23(22)30)13-20(29)31-14-15-4-2-1-3-5-15/h1-5,8-12,16H,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMJXVUZAQGWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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